3,3'-[(4-chlorophenyl)methanediyl]bis(4-hydroxy-6-methylpyridin-2(1H)-one)
CAS No.: 193888-07-2
Cat. No.: VC5241708
Molecular Formula: C19H17ClN2O4
Molecular Weight: 372.81
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 193888-07-2 |
|---|---|
| Molecular Formula | C19H17ClN2O4 |
| Molecular Weight | 372.81 |
| IUPAC Name | 3-[(4-chlorophenyl)-(4-hydroxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-4-hydroxy-6-methyl-1H-pyridin-2-one |
| Standard InChI | InChI=1S/C19H17ClN2O4/c1-9-7-13(23)16(18(25)21-9)15(11-3-5-12(20)6-4-11)17-14(24)8-10(2)22-19(17)26/h3-8,15H,1-2H3,(H2,21,23,25)(H2,22,24,26) |
| Standard InChI Key | INDSNPPOIFGWRN-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=O)N1)C(C2=CC=C(C=C2)Cl)C3=C(C=C(NC3=O)C)O)O |
Introduction
3,3'-[(4-chlorophenyl)methanediyl]bis(4-hydroxy-6-methylpyridin-2(1H)-one) is a complex organic compound belonging to the class of bis(pyridinone) derivatives. It is characterized by its unique molecular structure, which includes two 4-hydroxy-6-methylpyridin-2(1H)-one units connected by a methanediyl bridge substituted with a 4-chlorophenyl group. This compound is notable for its potential biological activities, including antimicrobial and anti-inflammatory properties, making it a subject of interest in medicinal chemistry and materials science.
Synthesis of 3,3'-[(4-chlorophenyl)methanediyl]bis(4-hydroxy-6-methylpyridin-2(1H)-one)
The synthesis of this compound typically involves condensation reactions between commercially available starting materials such as 4-chlorobenzaldehyde and 4-hydroxy-6-methylpyridin-2(1H)-one. The reaction mechanism generally involves a nucleophilic attack by the hydroxyl group on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine linkage between the pyridine units. The final product is purified through recrystallization techniques to achieve high purity.
Synthesis Steps:
-
Preparation of Starting Materials: Obtain 4-chlorobenzaldehyde and 4-hydroxy-6-methylpyridin-2(1H)-one.
-
Condensation Reaction: React the aldehyde with the pyridinone in a suitable solvent under controlled conditions.
-
Purification: Recrystallize the product to achieve high purity.
Key Structural Features:
-
Molecular Formula: CHClNO
-
Molecular Weight: Approximately 334.77 g/mol
-
Functional Groups: Hydroxyl (-OH), Chlorophenyl (-CHCl)
Biological Activities and Potential Applications
Compounds like 3,3'-[(4-chlorophenyl)methanediyl]bis(4-hydroxy-6-methylpyridin-2(1H)-one) are of interest due to their potential antimicrobial and anti-inflammatory properties. These activities are often linked to the compound's ability to interact with biological targets such as enzymes or receptors. The chlorophenyl group enhances the compound's reactivity and biological activity, making it a promising candidate for medicinal applications.
Potential Applications:
-
Antimicrobial Agents: Effective against various microbial strains.
-
Anti-inflammatory Agents: Potential use in reducing inflammation.
-
Materials Science: Applications in developing new materials with specific properties.
Chemical Reactions and Derivatives
This compound can participate in various chemical reactions due to its functional groups. Derivatives of this compound may be explored for their reactivity towards different electrophiles or nucleophiles, expanding their utility in organic synthesis. The modification of the compound can enhance its biological activity or lead to the synthesis of related compounds with different properties.
Types of Reactions:
-
Electrophilic Substitution: Possible modifications at the chlorophenyl group.
-
Nucleophilic Substitution: Reactions involving the hydroxyl groups.
-
Condensation Reactions: Further linking with other molecules.
Comparison with Related Compounds
Other compounds with similar structures, such as 3,3'-[(4-chlorophenyl)methanediyl]bis(4-hydroxyquinolin-2(1H)-one), also exhibit significant biological activities. These bis(quinolone) derivatives are known for their antimicrobial and anticancer properties, highlighting the importance of the chlorophenyl group in enhancing biological activity.
Comparison Table:
| Compound | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| 3,3'-[(4-chlorophenyl)methanediyl]bis(4-hydroxy-6-methylpyridin-2(1H)-one) | CHClNO | 334.77 g/mol | Antimicrobial, Anti-inflammatory |
| 3,3'-[(4-chlorophenyl)methanediyl]bis(4-hydroxyquinolin-2(1H)-one) | CHClNO | 394.83 g/mol | Antimicrobial, Anticancer |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume